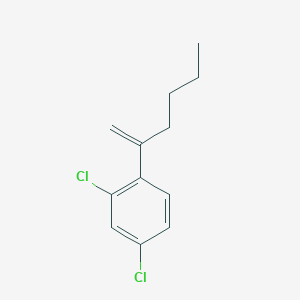
2,4-Dichloro-1-(hex-1-EN-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-(hex-1-EN-2-YL)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 4, and a hex-1-en-2-yl group attached at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(hex-1-EN-2-YL)benzene can be achieved through several methods. One common approach involves the alkylation of 2,4-dichlorobenzene with hex-1-ene in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(hex-1-EN-2-YL)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hex-1-en-2-yl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The double bond in the hex-1-en-2-yl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) in the presence of hydrogen gas (H2).
Major Products
Substitution: Formation of compounds with different functional groups replacing the chlorine atoms.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
2,4-Dichloro-1-(hex-1-EN-2-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(hex-1-EN-2-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, the presence of the hex-1-en-2-yl group allows for interactions with hydrophobic regions of biomolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorotoluene: Similar structure but with a methyl group instead of the hex-1-en-2-yl group.
2,4-Dichlorobenzyl Alcohol: Contains a hydroxymethyl group instead of the hex-1-en-2-yl group.
2,4-Dichlorophenol: Contains a hydroxyl group instead of the hex-1-en-2-yl group.
Uniqueness
2,4-Dichloro-1-(hex-1-EN-2-YL)benzene is unique due to the presence of the hex-1-en-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
88374-06-5 |
|---|---|
Molecular Formula |
C12H14Cl2 |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
2,4-dichloro-1-hex-1-en-2-ylbenzene |
InChI |
InChI=1S/C12H14Cl2/c1-3-4-5-9(2)11-7-6-10(13)8-12(11)14/h6-8H,2-5H2,1H3 |
InChI Key |
IYNFWTQAQYZSSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)
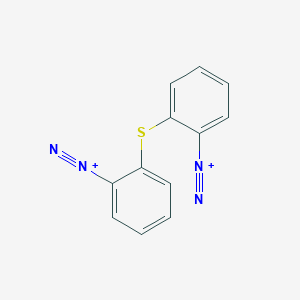


![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
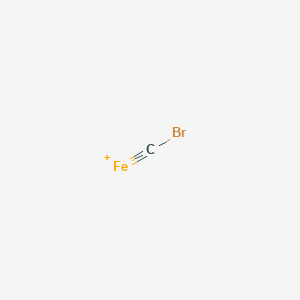
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)
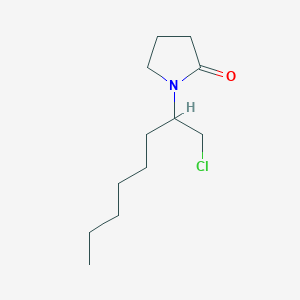

![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
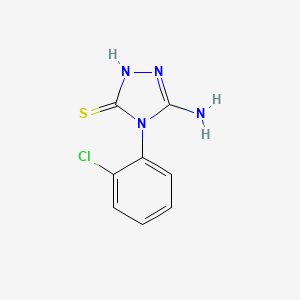
![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
